- Reagent-dictated site selectivity in intermolecular aliphatic C-H functionalizations using nitrogen-centered radicals, Chemical Science, 2018, 9(24), 5360-5365
Cas no 4737-41-1 (3-(chloromethyl)pentane)
3-(chloromethyl)pentane Chemical and Physical Properties
Names and Identifiers
-
- 3-(chloromethyl)pentane
- Pentane, 3-(chloromethyl)-
- 1-chloro-2-ethylbutane
- 2-Ethyl-1-chlorobutane
- 2-Ethylbutyl chloride
- 3-chloromethyl-pentane
- SCHEMBL246805
- 2-ethyl-butyl chloride
- PQHNRODYYLFLRE-UHFFFAOYSA-
- InChI=1/C6H13Cl/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3
- 4737-41-1
- 3-chloromethylpentane
- Pentane, 3-(chloromethyl)
- DTXSID9063588
- 3-(Chloromethyl)pentane, 95%
- EN300-124123
- AKOS000262235
-
- MDL: MFCD01321261
- Inchi: 1S/C6H13Cl/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3
- InChI Key: PQHNRODYYLFLRE-UHFFFAOYSA-N
- SMILES: ClCC(CC)CC
Computed Properties
- Exact Mass: 120.07069
- Monoisotopic Mass: 120.0705781g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 31.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: liquid
- Density: 0.891 g/mL at 25 °C(lit.)
- Melting Point: -35.1°C (estimate)
- Boiling Point: 126-128 °C/753 mmHg(lit.)
- Flash Point: Fahrenheit: 66.2 ° f
Celsius: 19 ° c - Refractive Index: n20/D 1.423(lit.)
- Solubility: Almost insoluble (0.093 g/l) (25 º C),
- PSA: 0
- Solubility: Not determined
3-(chloromethyl)pentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 470163-25ML |
3-(chloromethyl)pentane |
4737-41-1 | 25ml |
¥1275.19 | 2023-12-06 | ||
| Enamine | EN300-124123-0.05g |
3-(chloromethyl)pentane |
4737-41-1 | 0.05g |
$624.0 | 2023-06-08 | ||
| Enamine | EN300-124123-0.1g |
3-(chloromethyl)pentane |
4737-41-1 | 0.1g |
$653.0 | 2023-06-08 | ||
| Enamine | EN300-124123-0.25g |
3-(chloromethyl)pentane |
4737-41-1 | 0.25g |
$683.0 | 2023-06-08 | ||
| Enamine | EN300-124123-0.5g |
3-(chloromethyl)pentane |
4737-41-1 | 0.5g |
$713.0 | 2023-06-08 | ||
| Enamine | EN300-124123-1.0g |
3-(chloromethyl)pentane |
4737-41-1 | 1g |
$743.0 | 2023-06-08 | ||
| Enamine | EN300-124123-2.5g |
3-(chloromethyl)pentane |
4737-41-1 | 2.5g |
$1454.0 | 2023-06-08 | ||
| Enamine | EN300-124123-5.0g |
3-(chloromethyl)pentane |
4737-41-1 | 5g |
$2152.0 | 2023-06-08 | ||
| Enamine | EN300-124123-10.0g |
3-(chloromethyl)pentane |
4737-41-1 | 10g |
$3191.0 | 2023-06-08 | ||
| Enamine | EN300-124123-50mg |
3-(chloromethyl)pentane |
4737-41-1 | 50mg |
$348.0 | 2023-10-02 |
3-(chloromethyl)pentane Production Method
Production Method 1
Production Method 2
- Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation, Journal of the American Chemical Society, 2022, 144(3), 1464-1472
Production Method 3
- Diversification of aliphatic C-H bonds in small molecules and polyolefins through radical chain transfer, Science (Washington, 2022, 375(6580), 545-550
3-(chloromethyl)pentane Preparation Products
- 3-Bromo-3-methylpentane (25346-31-0)
- 3-(chloromethyl)pentane (4737-41-1)
- Pentane, 2-chloro-3-methyl-, (R*,R*)- (9CI) (53521-23-6)
- 2-bromo-3-methylpentane (62168-41-6)
- 3-(Bromomethyl)pentane (3814-34-4)
- Pentane,3-chloro-3-methyl- (918-84-3)
- 2-chloro-3-methylpentane (24319-09-3)
- Pentane, 2-chloro-3-methyl-, (R*,S*)- (9CI) (53520-46-0)
- Pentane, 1-chloro-3-methyl- (62016-93-7)
- Pentane,1-bromo-3-methyl- (51116-73-5)
3-(chloromethyl)pentane Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-(chloromethyl)pentane
Professional Introduction to 3-(chloromethyl)pentane (CAS No. 4737-41-1)
3-(chloromethyl)pentane, with the chemical formula C₆H₁₁Cl, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is characterized by its chloromethyl functional group, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The CAS no. 4737-41-1 uniquely identifies this substance, ensuring precise classification and handling in industrial and laboratory settings.
The structure of 3-(chloromethyl)pentane consists of a pentane backbone with a chloromethyl substituent attached to the third carbon atom. This arrangement imparts unique reactivity, making it a versatile building block for pharmaceutical intermediates. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which are pivotal in the development of drugs targeting various therapeutic areas.
In recent years, 3-(chloromethyl)pentane has garnered attention in the pharmaceutical industry due to its role in synthesizing complex molecules. One notable application is in the production of antibacterial agents, where it serves as a precursor for compounds that disrupt bacterial cell wall synthesis. The compound's ability to undergo cross-coupling reactions has also been explored in the development of anticancer drugs, particularly those targeting specific enzymes involved in tumor proliferation.
Recent advancements in medicinal chemistry have highlighted the utility of 3-(chloromethyl)pentane in designing novel therapeutic agents. Researchers have demonstrated its effectiveness in generating protease inhibitors, which are crucial for treating chronic inflammatory diseases and viral infections. The compound's reactivity with various heterocyclic scaffolds has opened new avenues for drug discovery, particularly in the synthesis of non-peptide inhibitors that mimic the action of natural bioactive molecules.
The synthesis of 3-(chloromethyl)pentane typically involves chlorination reactions on pentane derivatives, followed by functional group modifications to introduce the desired chloromethyl moiety. Modern synthetic methodologies have improved yield and purity, making it more accessible for large-scale applications. Techniques such as catalytic hydrogenation and selective chlorination have been optimized to enhance efficiency and minimize byproduct formation.
From an industrial perspective, 3-(chloromethyl)pentane is valued for its role in producing high-value chemicals used in pharmaceuticals and agrochemicals. Its versatility allows for modifications that yield intermediates essential for synthesizing vitamins, hormones, and other bioactive compounds. The demand for this compound continues to grow as pharmaceutical companies seek innovative ways to develop safer and more effective treatments.
In academic research, 3-(chloromethyl)pentane has been studied for its potential applications in material science. Its reactivity with polymers has led to the development of novel materials with enhanced properties, such as improved durability and biodegradability. These findings suggest broader implications beyond pharmaceuticals, potentially impacting industries like manufacturing and environmental technology.
The future prospects of 3-(chloromethyl)pentane are promising, with ongoing research exploring its role in developing next-generation therapeutics. Innovations in synthetic chemistry and drug design are expected to unlock new possibilities, further solidifying its importance as a key intermediate in organic synthesis. As scientific understanding advances, so too will the applications and benefits derived from this versatile compound.
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